molecular formula C8H16O3 B144187 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol CAS No. 64001-06-5

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

Cat. No.: B144187
CAS No.: 64001-06-5
M. Wt: 160.21 g/mol
InChI Key: NMPJHMFXHISVBR-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a tetrahydrofuran ring attached to a butanol chain, which imparts unique chemical properties.

Scientific Research Applications

4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available suggests that contact with skin and eyes should be avoided. It is also recommended to avoid formation of dust and aerosols. Use of non-sparking tools is advised to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol typically involves the reaction of tetrahydrofuran with butan-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the tetrahydrofuran ring and the butanol chain. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-((Tetrahydrofuran-2-yl)oxy)butanal
  • 4-((Tetrahydrofuran-2-yl)oxy)butane
  • 2-(4-Hydroxybutoxy)tetrahydrofuran

Comparison: 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain. This structure imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. The presence of the hydroxyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(oxolan-2-yloxy)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-1-2-6-10-8-4-3-7-11-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPJHMFXHISVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471608
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-06-5
Record name 2-(4'-hydroxybutoxy)-tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This second intermediate reaction product stream is then passed on through lines 20, 21, and 22 to third hydrogenation reactor 10. Additional hydrogen at an appropriate temperature can, if desired, be added from line 23 to the second intermediate reaction product mixture in line 21 in order to adjust the temperature of the resulting stream prior to entry to third hydrogenation reactor 10. This third hydrogenation reactor 10 contains a charge 24 of the manganese promoted copper hydrogenation catalyst DRD92/89A which is also available from Kvaerner Process Technology Limited. This catalyst is highly active for the conversion of the remaining dimethyl succinate but exhibits the surprising result that the content of the cyclic acetal, i.e. 2-(4′-hydroxybutoxy)-tetrahydrofuran, in the final product stream in line 25 is much reduced compared with the content of this compound in the second intermediate reaction product stream in line 19.
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Q & A

Q1: Why is the presence of 2-(4-hydroxybutoxy)tetrahydrofuran undesirable in 1,4-butanediol production?

A: 2-(4-hydroxybutoxy)tetrahydrofuran is considered an impurity in 1,4-butanediol production [, , ]. Its presence necessitates additional purification steps to achieve the desired purity levels of 1,4-butanediol, impacting production efficiency and cost.

Q2: How can 2-(4-hydroxybutoxy)tetrahydrofuran be removed from 1,4-butanediol streams?

A: Research suggests a multi-step purification process [, ]:

    Q3: Are there alternative production methods that minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran?

    A: One study [] highlights a continuous process for tetrahydrofuran (THF) production from 1,4-butanediol using a specific heteropoly acid catalyst. This process claims to minimize the formation of 2-(4-hydroxybutoxy)tetrahydrofuran by ensuring the reaction mixture contains less than 1 ppm of basic nitrogen components. This suggests controlling the reaction conditions and feedstock purity can influence the formation of specific byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran.

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